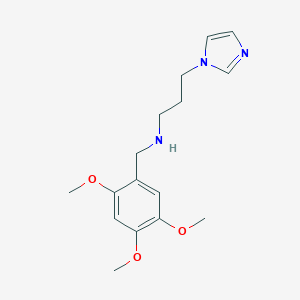![molecular formula C12H12N2O2S2 B274454 Methyl 2-({[(cyanoimino)(methylsulfanyl)methyl]sulfanyl}methyl)benzoate](/img/structure/B274454.png)
Methyl 2-({[(cyanoimino)(methylsulfanyl)methyl]sulfanyl}methyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-({[(cyanoimino)(methylsulfanyl)methyl]sulfanyl}methyl)benzoate is a chemical compound that belongs to the family of benzoate esters. It is commonly used in scientific research applications due to its unique properties.
Wirkmechanismus
The mechanism of action of Methyl 2-({[(cyanoimino)(methylsulfanyl)methyl]sulfanyl}methyl)benzoate is not well understood. However, it is believed that this compound may act as a reactive oxygen species scavenger, thereby protecting cells from oxidative stress. It may also act as a metal chelator, inhibiting the activity of metal-dependent enzymes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to protect cells from oxidative stress and reduce the production of reactive oxygen species. Additionally, it has been shown to inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to have anti-inflammatory and anti-angiogenic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 2-({[(cyanoimino)(methylsulfanyl)methyl]sulfanyl}methyl)benzoate in lab experiments is its unique properties. It can be used as a fluorescent probe for the detection of reactive oxygen species, as well as a ligand for the development of new metal-based anticancer agents. However, one limitation of using this compound is its high cost and the complexity of its synthesis.
Zukünftige Richtungen
There are several future directions for the use of Methyl 2-({[(cyanoimino)(methylsulfanyl)methyl]sulfanyl}methyl)benzoate in scientific research. One possible direction is the development of new metal-based anticancer agents using this compound as a ligand. Another direction is the investigation of its potential as a therapeutic agent for the treatment of oxidative stress-related diseases such as Alzheimer's and Parkinson's. Additionally, the use of this compound as a fluorescent probe for the detection of reactive oxygen species in living cells could be further explored.
Synthesemethoden
The synthesis of Methyl 2-({[(cyanoimino)(methylsulfanyl)methyl]sulfanyl}methyl)benzoate can be achieved through a multi-step reaction process. The first step involves the reaction of 2-chloromethyl benzoate with potassium thiocyanate to form 2-(thiocyanatomethyl)benzoate. This compound is then reacted with sodium hydrosulfide to produce 2-({[(methylsulfanyl)methyl]sulfanyl}methyl)benzoate. Finally, the addition of cyanoimine to this compound produces this compound.
Wissenschaftliche Forschungsanwendungen
Methyl 2-({[(cyanoimino)(methylsulfanyl)methyl]sulfanyl}methyl)benzoate has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of reactive oxygen species in living cells. This compound has also been used as a ligand for the development of new metal-based anticancer agents. Additionally, it has been used as a starting material for the synthesis of other compounds with potential biological activity.
Eigenschaften
Molekularformel |
C12H12N2O2S2 |
|---|---|
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
methyl 2-[(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylmethyl]benzoate |
InChI |
InChI=1S/C12H12N2O2S2/c1-16-11(15)10-6-4-3-5-9(10)7-18-12(17-2)14-8-13/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
HYNUSRDVEHDVOO-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1CSC(=NC#N)SC |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1CSC(=NC#N)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[({5-[4-(1-Hydroxyethyl)phenyl]-2-furyl}methyl)amino]methyl}benzoic acid](/img/structure/B274375.png)
![3-[5-({[2-(Dimethylamino)ethyl]amino}methyl)-2-furyl]benzoic acid](/img/structure/B274382.png)
![N'-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B274383.png)
![N-isobutyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine](/img/structure/B274388.png)
![1-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]propan-2-ol](/img/structure/B274390.png)
![3-{[4-(Methylthio)benzyl]amino}-1-adamantanol](/img/structure/B274392.png)
![3-[(2-Ethoxybenzyl)amino]-1-adamantanol](/img/structure/B274393.png)
![N-tert-butyl-2-{2-ethoxy-4-[({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]phenoxy}acetamide](/img/structure/B274395.png)
![N-{3-ethoxy-2-[(4-fluorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B274396.png)
![N'-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B274397.png)

![4-({[4-(Benzyloxy)benzyl]amino}methyl)benzoic acid](/img/structure/B274401.png)

![2-{2-[(Biphenyl-4-ylmethyl)amino]ethoxy}ethanol](/img/structure/B274406.png)